2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Overview
Description
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is an organic compound that features a cyclopentenone ring substituted with a tetrahydropyran-2-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- can be achieved through several methods. One common approach involves the reaction of cyclopent-2-enone with tetrahydropyran-2-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyran-2-yloxy group on the cyclopentenone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclopentenone ring to a cyclopentanol derivative.
Substitution: The tetrahydropyran-2-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: A related compound with a similar ring structure but lacking the cyclopentenone moiety.
Cyclopent-2-enone: Another related compound that lacks the tetrahydropyran-2-yloxy group.
Uniqueness
2-Cyclopenten-1-one, 4-[(tetrahydro-2H-pyran-2-yl)oxy]- is unique due to the combination of the cyclopentenone ring and the tetrahydropyran-2-yloxy group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
62356-78-9 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
4-(oxan-2-yloxy)cyclopent-2-en-1-one |
InChI |
InChI=1S/C10H14O3/c11-8-4-5-9(7-8)13-10-3-1-2-6-12-10/h4-5,9-10H,1-3,6-7H2 |
InChI Key |
KNDDEJNSZWCUJL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2CC(=O)C=C2 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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